molecular formula C29H27N3O5S B2712989 2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114878-39-5

2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B2712989
CAS No.: 1114878-39-5
M. Wt: 529.61
InChI Key: ASPKOYXIBLDEIY-UHFFFAOYSA-N
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Description

2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O5S and its molecular weight is 529.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Quinazolinone compounds exhibit a range of biological activities including antibacterial, antifungal, antitubercular, antiviral, anticancer, antihypertensive, diuretic, antimicrobial, pesticidal, anticonvulsant, anaesthetic, sedative, anti-malarial, and anti-diabetic properties. These findings underscore the versatility of quinazolinone derivatives in drug discovery and the potential for developing new therapeutic agents across a spectrum of diseases (Osarumwense Peter Osarodion, 2023).

  • The analgesic and anti-inflammatory activities of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been explored, with specific compounds demonstrating potent effects comparable to or exceeding standard drugs, indicating their potential as pain and inflammation management therapies (V. Alagarsamy et al., 2011).

  • Antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been evaluated, revealing that specific structural modifications can significantly enhance their efficacy. These compounds not only display potent antioxidant activity but also possess metal-chelating properties, suggesting their utility in combating oxidative stress-related conditions (Janez Mravljak et al., 2021).

Chemotherapeutic Potential

  • Certain quinazolinone derivatives have been identified as tubulin polymerization inhibitors and vascular disrupting agents, indicating their potential application in cancer therapy. These compounds interfere with tubulin assembly, a critical process in cell division, highlighting their potential as anticancer agents (Mohsine Driowya et al., 2016).

  • Studies have also demonstrated the potential of quinazolinone derivatives as H1-antihistaminic agents. These compounds have been shown to protect against histamine-induced bronchospasm in animal models, suggesting their application in treating allergic reactions with minimal sedation compared to standard therapies (V. Alagarsamy et al., 2009).

Properties

IUPAC Name

2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-5-36-25-15-14-19(16-26(25)35-4)27-30-22(18(2)37-27)17-38-29-31-21-11-7-6-10-20(21)28(33)32(29)23-12-8-9-13-24(23)34-3/h6-16H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPKOYXIBLDEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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